3-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Historical Context of Isoquinoline Derivatives in Chemistry
Isoquinoline derivatives have been integral to organic chemistry since their discovery in the 19th century. The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of acid sulfates. This breakthrough marked the beginning of systematic studies into benzopyridine systems, which combine aromatic benzene and pyridine rings. Early research focused on natural alkaloids such as morphine and papaverine, both of which contain the isoquinoline backbone and were among the first bioactive compounds derived from plants. The structural elucidation of these molecules revealed their potential as templates for synthetic modifications, prompting chemists to develop methods like the Pomeranz–Fritsch reaction for isoquinoline synthesis.
By the mid-20th century, advances in catalytic dehydrogenation and cyclization techniques enabled the production of tetrahydroisoquinolines (THIQs), which offered improved solubility and reduced toxicity compared to their fully aromatic counterparts. The Bischler–Napieralski reaction, for instance, became a cornerstone for generating THIQ frameworks by cyclizing β-phenylethylamine derivatives. These developments laid the groundwork for incorporating functional groups such as carboxylic acids into the THIQ scaffold, a strategy that would later enhance the pharmacokinetic properties of derived compounds.
Significance of 3-Oxo-1,2,3,4-Tetrahydroisoquinoline Scaffolds
The 3-oxo-1,2,3,4-tetrahydroisoquinoline scaffold combines a partially saturated isoquinoline core with a ketone group at position 3 and a carboxylic acid at position 1. This structure confers unique electronic and steric properties:
- The keto group introduces polarity and hydrogen-bonding capacity, facilitating interactions with biological targets.
- The carboxylic acid moiety enhances water solubility and enables salt formation, improving bioavailability.
- The tetrahydroisoquinoline core provides rigidity, stabilizing conformations critical for receptor binding.
These features make the scaffold particularly valuable in drug design. For example, the carboxylic acid group allows for derivatization into esters or amides, expanding structural diversity for structure-activity relationship (SAR) studies. Additionally, the scaffold’s resemblance to endogenous neurotransmitters like dopamine has spurred interest in its application for neurological disorders.
Research Evolution of 1-Carboxylic Acid Derivatives
The introduction of carboxylic acid groups to THIQs represents a pivotal advancement in medicinal chemistry. Early work focused on simple derivatives, but the discovery of natural products like noscapine (a cough suppressant) and synthetic agents such as quinapril (an antihypertensive drug) demonstrated the therapeutic potential of carboxylated THIQs.
Synthetic Methodologies :
- Schlittler-Müller Modification : This method uses benzylamine and glyoxal acetals under acidic conditions to construct the THIQ core, followed by oxidation to introduce the 3-keto group.
- Ehrlich Pathway Repurposing : Recent biotechnology platforms have harnessed engineered yeast strains to biosynthesize THIQ intermediates like (S)-reticuline, achieving titers up to 4.6 g L⁻¹. These systems enable precise control over stereochemistry, critical for producing enantiopure carboxylic acid derivatives.
- Solid-Phase Synthesis : Modern approaches employ resin-bound intermediates to streamline the addition of carboxylic acid groups, reducing purification steps.
Applications :
Current Academic Interest in the Target Compound
Recent studies on 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlight its versatility as a building block for drug discovery. Key areas of investigation include:
Biotechnological Production :
Yeast-based platforms optimized for (S)-reticuline synthesis have been adapted to produce THIQ carboxylic acids. By deleting redundant oxidoreductase genes (e.g., ari1, adh6), researchers have minimized byproduct formation, achieving yields sufficient for industrial-scale applications.
Computational Design :
Molecular docking studies predict strong binding affinity between the target compound and kinases involved in inflammatory pathways. For example, simulations suggest inhibition of NF-κB via interactions with the carboxylic acid and keto groups.
Hybrid Molecules :
Conjugating the THIQ scaffold with other pharmacophores (e.g., chalcones or triazoles) has yielded multitarget agents. One such hybrid, combining 3-oxo-1-carboxylic acid with a fluorinated phenyl group, shows dual activity as a COX-2 inhibitor and antioxidant.
| Property | Significance |
|---|---|
| Water solubility | Facilitates oral bioavailability and formulation development |
| Hydrogen-bonding capacity | Enhances target binding specificity |
| Rigid scaffold | Reduces entropic penalties during receptor interaction |
| Synthetic versatility | Supports diversification into esters, amides, and metal complexes |
This compound’s adaptability positions it at the forefront of efforts to address antibiotic resistance and oncological challenges. For instance, platinum complexes incorporating the THIQ-carboxylic acid framework demonstrate anion-binding capabilities, offering routes to novel antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-6-3-1-2-4-7(6)9(11-8)10(13)14/h1-4,9H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBIWGYGIXZCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779370-06-7 | |
| Record name | 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . This method is simple and convenient, making it suitable for laboratory-scale synthesis .
Chemical Reactions Analysis
Cyclization and Core Formation
The tetrahydroisoquinoline scaffold is often synthesized via Pictet-Spengler or Bischler-Napieralski cyclization :
-
Pictet-Spengler Reaction : Cyclization of aromatic aldehydes (e.g., dopamine derivatives) with amines under acidic conditions forms the tetrahydroisoquinoline core. For example, ethyl glyoxylate reacts with dopamine to yield intermediates that are further functionalized .
-
Bischler-Napieralski Cyclization : Used to synthesize substituted tetrahydroisoquinolines. For instance, 3-methoxy-phenyl acetic acid derivatives undergo cyclization to form N-substituted tetrahydroisoquinoline carboxylic acids .
Carboxylic Acid Reactions
The carboxylic acid group undergoes typical reactions:
-
Esterification : Forms methyl or ethyl esters using methanol/H⁺ or DCC/DMAP .
-
Amidation : Reacts with amines (e.g., benzylamine) via coupling agents like HATU to yield amides .
Ketone Reactivity
The 3-oxo group participates in:
-
Reduction : NaBH₄ reduces the ketone to a secondary alcohol, yielding 3-hydroxy derivatives .
-
Condensation : Forms Schiff bases with primary amines under mild acidic conditions .
Derivatization for Biological Activity
Modifications to the core structure enhance pharmacological properties:
-
N-Alkylation : Alkyl halides react with the secondary amine to form tertiary amines, improving blood-brain barrier penetration .
-
Etherification : Phenolic hydroxyl groups (if present) are alkylated to modulate solubility and target affinity .
| Derivative Type | Modification | Biological Activity | Reference |
|---|---|---|---|
| Amide | Carboxylic acid → Benzylamide | Tubulin polymerization inhibition (IC₅₀ = 3.97 μM) | |
| Ester | Carboxylic acid → Methyl ester | Improved bioavailability |
Decarboxylation and Rearrangement
Under high-temperature or basic conditions:
-
Decarboxylation : Loss of CO₂ generates 3-oxo-1,2,3,4-tetrahydroisoquinoline, a precursor for alkaloid synthesis.
-
Ring Expansion : Acid-catalyzed rearrangement yields benzazepine derivatives, though this is less common .
Key Research Findings
-
Anticancer Potential : N-Substituted derivatives inhibit tubulin polymerization, arresting cancer cells in G2/M phase (IC₅₀ = 0.071–0.164 μM against HeLa and K562 cells) .
-
Neuroprotective Effects : Carboxamide analogs show affinity for neurotransmitter receptors, suggesting utility in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Treatment of Neurological Disorders
Research has indicated that derivatives of tetrahydroisoquinoline-3-carboxylic acid exhibit significant potential in the treatment of dopaminergic nerve diseases. These compounds are being explored for their neuroprotective effects and ability to modulate dopaminergic pathways, which are crucial in conditions such as Parkinson's disease and schizophrenia. For instance, certain derivatives have shown promise in enhancing dopaminergic neurotransmission and protecting against neurodegeneration .
2. Cardiovascular Health
The compound has been studied for its angiotensin-converting enzyme (ACE) inhibitory effects, making it a candidate for treating hypertension. In animal studies, specific derivatives demonstrated a substantial reduction in blood pressure by inhibiting ACE activity. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as low as , indicating potent activity . This suggests that 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could be developed into effective antihypertensive agents.
3. Anti-tussive Properties
Tetrahydroisoquinoline derivatives have also been shown to possess anti-tussive (cough-suppressing) properties comparable to traditional treatments like codeine but with fewer side effects. These compounds act on the central nervous system to suppress cough reflexes without the respiratory depressant effects associated with opiates . Their formulation into various pharmaceutical forms such as tablets or syrups has been explored for effective delivery to patients suffering from chronic cough conditions.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways . It can act as an inhibitor of enzymes or receptors involved in disease pathways . For example, some derivatives of tetrahydroisoquinoline have been shown to inhibit the activity of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Structural Analogs
Key Observations:
- Functional Group Positioning : The position of the oxo group significantly impacts reactivity. For example, 1-oxo-THIQ-7-carboxylic acid (C7-COOH) is utilized in coupling reactions , whereas 3-oxo-THIQ-1-carboxylic acid’s ketone may influence hydrogen bonding or metal coordination.
- Chirality : (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid is synthesized diastereoselectively via Petasis/Pomeranz–Fritsch–Bobbitt methods (58% yield) , while the target compound’s stereochemical data is unavailable.
Key Observations:
- Diastereoselective Synthesis: The 6,7-dimethoxy variant employs chiral aminoacetals (e.g., (R)-phenylglycinol) to achieve high enantiomeric excess (99% e.e.) .
- Lacunae for Target Compound: No synthesis details exist for 3-oxo-THIQ-1-carboxylic acid, though analogous methods (e.g., Dakin–West reaction with TFAA for N-acyl-THIQ derivatives) may be adaptable .
Physicochemical and Spectral Data
Table 3: Comparative Spectral Data
Key Observations:
Biological Activity
3-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a bicyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a tetrahydroisoquinoline core with a ketone group at the 3-position and a carboxylic acid group at the 1-position, contributes to its diverse biological activities. The molecular formula of this compound is C10H9NO3, with a molecular weight of approximately 191.19 g/mol. This article reviews the biological activities of THIQ, focusing on its potential therapeutic applications and mechanisms of action.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives. Specifically, compounds derived from THIQ have shown significant inhibition of the SARS-CoV-2 main protease, which is crucial for viral replication. In vitro assays revealed that certain derivatives exhibit promising results with effective binding affinities to viral targets, suggesting their potential as antiviral agents against COVID-19.
Anticancer Properties
THIQ and its derivatives have been evaluated for their anticancer activities. A notable study demonstrated that N-substituted derivatives of THIQ exhibited potent antiproliferative effects against various cancer cell lines, including HeLa and K562 cells. For instance, one derivative showed an IC50 value of 0.071 μM against SMMC-7721 cells and induced apoptosis through tubulin polymerization inhibition . These findings suggest that THIQ derivatives may serve as valuable scaffolds for developing new anticancer therapies.
Enzyme Inhibition
THIQ has also been investigated for its enzyme inhibitory properties. Certain derivatives have been reported to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. For example, a derivative was found to have an ID50 of 5.1 × 10^-8 M, indicating strong ACE inhibition potential . This suggests that THIQ could be explored for treating hypertension and related cardiovascular conditions.
Structure-Activity Relationship (SAR)
The biological activity of THIQ is closely linked to its structural features. Variations in substituents on the isoquinoline core significantly influence its pharmacological properties. A comparative analysis of various THIQ derivatives has revealed that modifications at specific positions can enhance or diminish biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Similar core structure; different functional groups | Exhibits distinct anti-cancer properties |
| (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Stereochemical variation | Potentially different pharmacokinetics due to chirality |
| Tetrahydroisoquinoline derivatives | Variations in substituents | Broad range of biological activities depending on substitutions |
This table illustrates how structural modifications can lead to diverse biological outcomes, emphasizing the importance of SAR studies in drug development.
Case Studies and Research Findings
Several research studies have contributed to understanding the biological activity of THIQ:
- Antimalarial Activity : A series of tetrahydroisoquinolone derivatives were synthesized and tested against Plasmodium falciparum, showing significant potency against resistant strains . This highlights the potential application of THIQ in developing antimalarial agents.
- Cystic Fibrosis Treatment : Research identified THIQ diamides that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Some analogs exhibited EC50 values below 10 nM in cellular assays . This suggests a promising avenue for treating cystic fibrosis using THIQ-based compounds.
- Antioxidant Activity : Some studies have reported that THIQ derivatives possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals may contribute to their therapeutic efficacy.
Q & A
Q. How can enantiomeric impurities be quantified and minimized during scale-up?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers .
- Crystallization-induced asymmetric transformation (CIAT) : Promote selective crystallization of the desired enantiomer .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
